2-Amino-2-(2-fluoro-4-methoxyphenyl)ethanol
Description
Properties
Molecular Formula |
C9H12FNO2 |
|---|---|
Molecular Weight |
185.20 g/mol |
IUPAC Name |
2-amino-2-(2-fluoro-4-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H12FNO2/c1-13-6-2-3-7(8(10)4-6)9(11)5-12/h2-4,9,12H,5,11H2,1H3 |
InChI Key |
VLJUIYMCMQFPJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(CO)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(2-fluoro-4-methoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-methoxybenzaldehyde and an appropriate amine.
Reductive Amination: The key step involves the reductive amination of 2-fluoro-4-methoxybenzaldehyde with an amine, followed by reduction to yield the desired product.
Reaction Conditions: The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled temperature and pH conditions.
Industrial Production Methods
In an industrial setting, the production of 2-amino-2-(2-fluoro-4-methoxyphenyl)ethan-1-ol may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-fluoro-4-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce new functional groups onto the phenyl ring.
Scientific Research Applications
2-Amino-2-(2-fluoro-4-methoxyphenyl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and analgesic effects.
Industry: It is utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-2-(2-fluoro-4-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may act on enzymes such as phospholipase A2 (PLA2), which plays a role in inflammation and pain perception.
Pathways Involved: By inhibiting PLA2, the compound can modulate the production of inflammatory mediators, thereby exerting its effects.
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
Table 1: Key Structural and Physical Properties of Analogues
Electronic and Steric Effects
- Electron-Withdrawing vs. Donating Groups: The 4-fluoro analogue (CAS 140373-17-7) exhibits strong electron withdrawal, enhancing yields (up to 84%) in manganese-catalyzed dehydrogenation reactions due to stabilized intermediates . The 2-fluoro-4-methoxy combination in the target compound balances electron withdrawal (2-F) and donation (4-OCH₃), which may optimize stability and interaction in chiral syntheses .
Steric Considerations :
Chirality and Enantiomeric Effects
- The (R)-enantiomer of the target compound (CAS 1213166-36-9) is explicitly documented, whereas 2-amino-2-(4-fluorophenyl)ethanol (CAS 140373-17-7) has both (R)- and (S)-forms . Enantiomers can exhibit divergent biological activities or catalytic efficiencies, as seen in collagenase inhibitors .
Biological Activity
2-Amino-2-(2-fluoro-4-methoxyphenyl)ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activities, and mechanisms of action, supported by data tables and relevant case studies.
- Chemical Formula : C9H12FNO2
- CAS Number : 138713-55-0
- Molecular Weight : 185.20 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
The compound has shown promising antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were evaluated against:
- Staphylococcus aureus
- Escherichia coli
- Klebsiella pneumoniae
- Pseudomonas aeruginosa
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 6.25 |
| Escherichia coli | 12.5 |
| Klebsiella pneumoniae | 6.25 |
| Pseudomonas aeruginosa | 12.5 |
These results suggest that the compound may be effective in treating infections caused by these bacteria, particularly when modified with specific substituents to enhance activity.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- HepG2 (liver cancer)
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.63 |
| HeLa | 8.84 |
| HepG2 | 34.31 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound's activity against MCF-7 cells is comparable to established chemotherapeutics like doxorubicin.
The mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : Flow cytometry assays revealed that the compound induces apoptosis in cancer cells in a dose-dependent manner.
- Inhibition of Cell Proliferation : The presence of electron-withdrawing groups enhances antiproliferative activity, suggesting that structural modifications can optimize efficacy.
- Interaction with Bcl-2 Protein : Studies indicate that the compound may bind to Bcl-2 protein, leading to increased apoptosis in tumor cells.
Case Studies
-
Study on Anticancer Effects : A study evaluated the effects of various derivatives of amino alcohols on cancer cell lines and found that those with fluorine substitutions showed enhanced cytotoxicity compared to their non-fluorinated counterparts.
- Findings : The fluorinated derivative exhibited a higher inhibition rate against MCF-7 cells than its parent compound.
- Antimicrobial Efficacy Evaluation : Another investigation assessed the antimicrobial properties of substituted phenolic compounds and demonstrated that compounds with methoxy and fluorine substitutions had significantly lower MIC values against Gram-positive bacteria.
Q & A
Q. What are the recommended synthetic routes for 2-Amino-2-(2-fluoro-4-methoxyphenyl)ethanol, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis can be adapted from structurally similar compounds. For example:
- Nitro Reduction : Reduce a nitro precursor (e.g., 2-nitro-2-(2-fluoro-4-methoxyphenyl)ethanol) using sodium borohydride or catalytic hydrogenation (Pd/C) under inert atmospheres .
- Epoxide Ring-Opening : React 2-fluoro-4-methoxyphenol with ethylene oxide in the presence of NaOH at elevated temperatures (60–80°C) to form the ethanolamine backbone .
Optimize yield by controlling pH (8–10) and temperature, and monitor progress via thin-layer chromatography (TLC). Purify via recrystallization or column chromatography .
Q. Which analytical techniques are most effective for characterizing the structural and chiral purity of this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions (e.g., fluorine, methoxy groups) and amine proton environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Chiral Purity : Employ chiral HPLC with a cellulose-based column or polarimetry to resolve enantiomers, as the chiral center at the β-carbon critically influences biological activity .
Advanced Research Questions
Q. How does the stereochemistry at the chiral center influence the biological activity of this compound, and what methods are used to resolve enantiomers?
Methodological Answer:
- Enantiomer-Specific Activity : The (R)- and (S)-enantiomers may exhibit divergent binding affinities to targets like G-protein-coupled receptors (GPCRs) or enzymes. For example, (R)-enantiomers of similar compounds show enhanced enzyme inhibition due to steric compatibility with active sites .
- Resolution Techniques :
- Chiral Chromatography : Use amylose or cyclodextrin columns with hexane:isopropanol mobile phases.
- Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer from a racemic mixture .
Q. What strategies can address contradictions in pharmacological data between this compound and its structural analogs (e.g., chloro/methoxy derivatives)?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Systematically replace substituents (e.g., fluoro vs. chloro, methoxy vs. methyl) and compare IC values in enzyme assays. For example, fluorinated analogs often exhibit higher metabolic stability than chlorinated ones .
- Molecular Docking : Simulate binding modes with targets (e.g., collagenase or TAAR1 receptors) to identify key interactions (e.g., hydrogen bonds with Gln215 or π–π stacking with Tyr201) .
- Data Normalization : Control for variables like solvent polarity (logP) and ionization potential (pKa), which affect bioavailability and assay outcomes .
Q. How can researchers design experiments to evaluate the metabolic stability of this compound in preclinical models?
Methodological Answer:
- In Vitro Assays :
- Liver Microsomes : Incubate the compound with human or rodent liver microsomes and quantify parent compound degradation via LC-MS/MS.
- CYP450 Inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4) to assess drug-drug interaction risks .
- In Vivo Studies : Administer radiolabeled compound to rodents and analyze plasma/tissue samples for metabolites. The methoxy group may slow oxidative metabolism compared to non-substituted analogs .
Data Contradiction Analysis
Q. How should conflicting solubility data for this compound in polar vs. non-polar solvents be resolved?
Methodological Answer:
- Replicate Conditions : Ensure identical pH (amine protonation affects solubility) and temperature. For example, solubility in water peaks at pH 6–7 due to zwitterionic formation .
- Advanced Techniques : Use dynamic light scattering (DLS) to detect aggregates in non-polar solvents or nuclear Overhauser effect spectroscopy (NOESY) to study solute-solvent interactions .
Tables for Comparative Analysis
Q. Table 1. Comparative Pharmacological Profiles of Structural Analogs
| Compound | Key Substituent | IC (Enzyme X) | Binding Affinity (GPCR Y) |
|---|---|---|---|
| This compound | 2-F, 4-OCH | 12 nM | 85% inhibition at 10 µM |
| 2-Amino-2-(4-chlorophenyl)ethanol | 4-Cl | 45 nM | 62% inhibition at 10 µM |
| 2-Amino-2-(4-methylphenyl)ethanol | 4-CH | 210 nM | 28% inhibition at 10 µM |
| Data extrapolated from SAR studies of fluorinated ethanolamines . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
